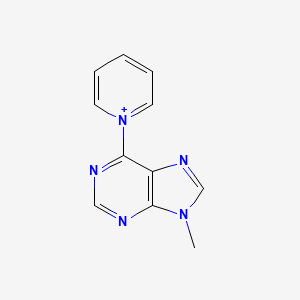

Pyridinium, 1-(9-methyl-9H-purin-6-yl)-

Description

Pyridinium, 1-(9-methyl-9H-purin-6-yl)-, is a heterocyclic compound featuring a pyridinium cation linked to a 9-methylpurine moiety at the 6-position. The pyridinium group introduces a positive charge, enhancing solubility in polar solvents, while the 9-methyl substituent on the purine ring may confer metabolic stability by hindering enzymatic degradation pathways .

Properties

CAS No. |

189696-42-2 |

|---|---|

Molecular Formula |

C11H10N5+ |

Molecular Weight |

212.23 g/mol |

IUPAC Name |

9-methyl-6-pyridin-1-ium-1-ylpurine |

InChI |

InChI=1S/C11H10N5/c1-15-8-14-9-10(15)12-7-13-11(9)16-5-3-2-4-6-16/h2-8H,1H3/q+1 |

InChI Key |

XYDPVXCSQDTMSU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2[N+]3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves the introduction of pyridinium moieties into the propane-1,3-diol fragment at the N(9) position of purine. This process enhances the solubility of the compound in water.

Industrial Production Methods: Industrial production methods for pyridinium salts often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- undergoes various chemical reactions, including:

Oxidation: Pyridinium salts can be oxidized to form pyridinium perchlorates.

Reduction: Reduction reactions can convert pyridinium salts back to their corresponding pyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include perchlorates and other strong oxidizers.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyridinium salts and their corresponding pyridine derivatives .

Scientific Research Applications

Pyridinium, 1-(9-methyl-9H-purin-6-yl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in biological processes due to its structural similarity to nucleotides.

Medicine: Investigated for potential therapeutic applications, including as inhibitors of enzymes like phosphodiesterases and kinases.

Mechanism of Action

The mechanism of action of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also participate in redox reactions, influencing cellular processes through its oxidative and reductive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between Pyridinium, 1-(9-methyl-9H-purin-6-yl)-, and analogous purine derivatives:

Physicochemical Properties

- Solubility : The pyridinium group in the target compound enhances aqueous solubility compared to neutral analogs like 9-phenylpurines, which are more lipophilic .

- Electronic Effects : The electron-deficient pyridinium moiety may increase electrophilicity at the purine ring, contrasting with electron-donating groups (e.g., piperidinyl in ) that enhance nucleophilicity.

- Stability : The 9-methyl group likely reduces metabolic degradation, similar to 9-allylpurines, which resist dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.